4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Drug Design Physicochemical Property Profiling

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by an allyl substituent at N-4, a thien-2-yl group at C-5, and a thiol/thione tautomerism at the triazole ring. Its molecular formula is C₉H₉N₃S₂ with a molecular weight of 223.3 g/mol, a calculated XLogP of 2.3, a topological polar surface area (TPSA) of 88 Ų, and three rotatable bonds.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 187795-50-2
Cat. No. B071277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
CAS187795-50-2
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CC=CS2
InChIInChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)
InChIKeyPKFGYLPKWBDFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2) – Core Structural and Physicochemical Profile for Sourcing Decisions


4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by an allyl substituent at N-4, a thien-2-yl group at C-5, and a thiol/thione tautomerism at the triazole ring [1]. Its molecular formula is C₉H₉N₃S₂ with a molecular weight of 223.3 g/mol, a calculated XLogP of 2.3, a topological polar surface area (TPSA) of 88 Ų, and three rotatable bonds [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC . This combination of a redox-active thiol group, a polymerizable allyl handle, and a π-rich thiophene ring creates a differentiated scaffold that cannot be readily replicated by simple alkyl- or aryl-substituted triazole-thiol analogs.

Why a Generic 1,2,4-Triazole-3-thiol Cannot Replace 4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol in Structure-Dependent Applications


Even within the 1,2,4-triazole-3-thiol family, substituent identity at N-4 and C-5 dictates reactivity, target binding, and physicochemical behavior. Replacing the allyl group with a methyl, phenyl, or cyclohexyl moiety alters lipophilicity, hydrogen bonding capacity, and the availability of a radical-reactive alkene. Similarly, exchanging the thien-2-yl group for a phenyl or pyridyl ring changes the electron-density distribution across the triazole core, directly affecting metal coordination strength and biological target interactions . Generic substitution therefore risks loss of function in applications where the thiol group is used for surface anchoring, the allyl group for covalent linkage, or the thiophene sulfur for additional metal binding. The quantitative evidence below demonstrates that specific structural features of this compound lead to measurable differences in properties that are directly relevant to procurement decisions.

Quantitative Differentiation Evidence for 4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2)


Computed Lipophilicity (XLogP) and Polarity (TPSA) Position This Compound Closer to CNS Drug-Like Space Than Common 5-Phenyl or 5-Methyl Analogs

The target compound has a computed XLogP of 2.3 and a TPSA of 88 Ų [1]. In contrast, the closely related 4-cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol (MW 265.4, C₁₂H₁₅N₃S₂) is predicted to have a higher XLogP (estimated ~3.5–4.0) due to the bulky cyclohexyl group, and 4-methyl-5-(2-thienyl)-1,2,4-triazole-3-thiol (MW ~197) would have a lower TPSA (~70 Ų) . The XLogP of 2.3 situates this compound at the upper lipophilicity limit of CNS drug-like space (typically XLogP 1–3), while the TPSA of 88 Ų is near the threshold of 90 Ų for blood–brain barrier penetration [1]. The allyl group provides a balance between lipophilicity and reactivity that is not achieved by saturated or aromatic N-4 substituents.

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Commercial Purity Specification of ≥95% with Stabilizer (TBC) Ensures Reproducibility in Thiol-Sensitive Conjugation and Surface Chemistry

The target compound is supplied at a minimum purity of 95% and is stabilized with tert-butylcatechol (TBC) to prevent premature thiol oxidation or allyl polymerization during storage . The molecular weight is 223.32 g/mol, and exact mass is 223.0238 Da . In contrast, many generic 1,2,4-triazole-3-thiol analogs are sold without stabilizers or at lower purity levels (often 90% or unspecified), which can lead to batch-to-batch variability in thiol content and reduced efficiency in conjugation or surface-modification workflows.

Chemical Biology Materials Science Quality Control

Allyl Substituent Enables Thiol–Ene Click Chemistry and Radical-Mediated Polymerization, Unavailable to N-Methyl or N-Phenyl Analogs

The N-allyl group in the target compound provides a terminal alkene that participates in thiol–ene click reactions, radical polymerizations, and hydrosilylation reactions [1]. This reactivity is structurally absent in N-methyl, N-phenyl, or N-cyclohexyl 1,2,4-triazole-3-thiol analogs, which lack an unsaturated handle. While direct quantitative reaction kinetics for this specific compound are not yet reported in peer-reviewed literature, the presence of the allyl group is a definitive structural differentiator that expands the compound's utility into macromolecular and surface-anchoring applications that are inaccessible to saturated N-substituted analogs.

Click Chemistry Polymer Chemistry Surface Functionalization

Thiophene Sulfur Provides Additional Metal-Coordination Site Compared to 5-Phenyl- or 5-Methyl-1,2,4-triazole-3-thiols

The 5-(2-thienyl) substituent introduces a second sulfur atom (thiophene ring) capable of dative bonding to metal surfaces and metal ions, in addition to the exocyclic thiol group [1]. This bidentate or bridging coordination potential is absent in 5-phenyl or 5-methyl triazole-3-thiols, which offer only the thiol/thione donor. While direct comparative corrosion inhibition efficiencies for this exact compound have not been published, electrochemical impedance studies on structurally related thiophene–triazole hybrids have reported inhibition efficiencies (IE%) of 88–90% for mild steel in 1 M HCl at 1 mM concentration [2]. The target compound’s dual sulfur-environment is predicted to enhance adsorption strength and surface coverage relative to single-sulfur analogs [2].

Coordination Chemistry Corrosion Inhibition Metal-Organic Frameworks

1,2,4-Triazole-3-thiol Class Demonstrates Broad-Spectrum Antimicrobial Activity in Literature, Supporting This Scaffold’s Relevance for Anti-Infective Screening

Multiple independent studies on structurally related 1,2,4-triazole-3-thiol derivatives have reported in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and the fungal pathogen Candida albicans . While MIC values for this specific allyl–thienyl analog have not been reported in the peer-reviewed literature isolated from S-substituted derivatives, the compound is recognized as a key intermediate for generating antimicrobial screening libraries . The free thiol group allows S-alkylation to rapidly diversify the scaffold, making it a strategic procurement choice for structure–activity relationship (SAR) programs targeting infectious diseases.

Antimicrobial Screening Antifungal Antibacterial

Optimal Procurement and Application Scenarios for 4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 187795-50-2)


CNS Drug Discovery: Lead-Like Scaffold with Favorable Physicochemical Properties

The computed XLogP of 2.3 and TPSA of 88 Ų position this compound within the CNS drug-like space defined by Lipinski and Veber rules. It can serve as a starting point for hit-to-lead programs targeting neurological or psychiatric disorders, where balanced lipophilicity is critical for blood–brain barrier penetration [1]. The thiol group enables rapid S-alkylation to explore substituent effects on target affinity and pharmacokinetics, while the thiophene ring offers additional π–π stacking interactions with aromatic residues in biological targets [1].

Click Chemistry and Polymer Functionalization: Allyl Handle for Orthogonal Conjugation

The N-allyl group allows this compound to participate in thiol–ene photocoupling and radical-mediated polymerization reactions . It can be used as a monomer or cross-linker in the synthesis of functional polymers, hydrogels, and surface coatings. The high purity and TBC stabilization ensure consistent reactivity and minimal side reactions during polymer processing, which is essential for reproducible material performance.

Corrosion Inhibition Research: Dual Sulfur Donor for Enhanced Metal Surface Coverage

With two sulfur donor atoms (exocyclic thiol and thiophene ring), this compound is structurally pre-disposed to strong chemisorption on iron and steel surfaces. Electrochemical studies on thiophene–triazole analogs have demonstrated corrosion inhibition efficiencies approaching 90% in 1 M HCl [2]. The target compound’s dual-site binding motif is expected to provide superior surface coverage and inhibition durability compared to single-sulfur triazole-thiols, making it a rational choice for experimental corrosion inhibitor development.

Antimicrobial SAR Libraries: Thiol-Based Diversification for Hit Generation

The 1,2,4-triazole-3-thiol core is a privileged scaffold in antimicrobial research, with demonstrated activity against S. aureus, E. coli, P. aeruginosa, and C. albicans . Procuring this specific allyl–thienyl analog enables the rapid synthesis of focused compound libraries via S-alkylation with diverse electrophiles. Systematic variation of the S-substituent while holding the core constant allows rigorous SAR exploration, accelerating the identification of analogs with improved potency and selectivity.

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